Cas no 977-32-2 (Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-yl Propanoate is a high-purity steroid derivative used in pharmaceutical research and development. Its chemical structure features a 3-keto-1,4-diene moiety and a 17β-propionate ester, which may influence its metabolic stability and biological activity. This compound is synthesized under stringent quality controls to meet European Pharmacopoeia (EP) standards, ensuring consistency for analytical and reference applications. Its well-defined impurity profile makes it particularly valuable for method validation, stability studies, and regulatory compliance assessments. Researchers utilize this compound to investigate steroid metabolism, degradation pathways, and impurity characterization in related pharmaceutical formulations. The precise structural elucidation and controlled purity enhance its utility in chromatographic and spectroscopic analyses.
Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate structure
977-32-2 structure
商品名:Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate
CAS番号:977-32-2
MF:C22H30O3
メガワット:342.471807003021
CID:1069772
PubChem ID:68956936

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 化学的及び物理的性質

名前と識別子

    • Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate
    • BOLDENONE PROPIONATE
    • Testosterone Propionate EP Impurity D
    • (17β)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one (ACI)
    • Androsta-1,4-dien-3-one, 17β-hydroxy-, propionate (6CI, 7CI, 8CI)
    • 1,4-Androstadiene-17β-ol-3-one propionate
    • Testosterone Propionate Imp. D (EP): 3-Oxoandrosta-1,4-dien-17beta-yl Propanoate
    • (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one
    • J73SJ6F4RK
    • Androsta-1,4-dien-3-one, 17-(1-oxopropoxy)-, (17beta)-
    • DTXSID201017193
    • Androsta-1,4-dien-3-one, 17beta-hydroxy-, propionate
    • Testosterone Propionate Imp. D (EP); 3-Oxoandrosta-1,4-dien-17beta-yl Propanoate; Testosterone Propionate Impurity D
    • SCHEMBL4210209
    • ULJOJMSGJSWPSE-BLQWBTBKSA-N
    • 1,4-Androstadiene-17beta-ol-3-one propionate
    • UNII-J73SJ6F4RK
    • TESTOSTERONE PROPIONATE IMPURITY D [EP IMPURITY]
    • Testosterone propionate impurity D [EP]
    • 17.beta.-Propanoyloxyandrosta-1,4-dien-3-one
    • [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
    • 977-32-2
    • 3-Oxoandrosta-1,4-dien-17beta-yl Propanoate
    • インチ: 1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
    • InChIKey: ULJOJMSGJSWPSE-BLQWBTBKSA-N
    • ほほえんだ: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CC[C@H](OC(=O)CC)[C@]3(CC[C@H]21)C

計算された属性

  • せいみつぶんしりょう: 342.21949481g/mol
  • どういたいしつりょう: 342.21949481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 456.2±45.0 °C at 760 mmHg
  • フラッシュポイント: 197.4±28.8 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate セキュリティ情報

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T79330-5mg
Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate
977-32-2 ,HPLC≥98%
5mg
¥416.0 2023-09-06
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80533-20mg
Boldenone propionate
977-32-2 98.0%
20mg
¥300 2023-09-19
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80533-5mg
Boldenone propionate
977-32-2 98.0%
5mg
¥260 2021-05-07

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Benzoic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  16 h, 90 °C
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  22 h, 85 °C
リファレンス
An efficient and environmentally benign chemical synthesis of testolactoneAn efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; et al Zinczuk, Juan; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate Raw materials

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate Preparation Products

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 関連文献

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoateに関する追加情報

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate: A Synthetic Derivative of Androgenic Compounds with Multifaceted Biological Activities

CAS No. 977-32-2 represents a synthetic compound known as Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate, which belongs to the class of androgenic derivatives with potential applications in endocrinology and metabolic research. This molecule is structurally derived from the androgenic skeleton of testosterone, featuring a unique combination of functional groups that may influence its biological activity. Recent studies have highlighted its potential as a modulator of androgen receptor (AR) signaling pathways, making it a subject of interest in both academic and pharmaceutical research domains.

The molecular structure of Imp. D (EP): 3-Oxoandrosta-1,4-dien-3-ylPropanoate is characterized by a steroid backbone with specific stereochemistry and functionalization. The 3-oxo group at the C3 position introduces a ketone functionality, while the 1,4-dien system in the A ring provides conjugated double bonds that may participate in redox reactions or interact with cellular signaling molecules. The 17-ylpropanoate ester group at the C17 position is critical for its solubility profile and potential metabolic stability, which are essential factors in drug development.

Recent advancements in the field of androgenic compounds have demonstrated that Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate exhibits selective agonist activity toward the androgen receptor (AR), with minimal cross-reactivity with other steroid receptors such as the estrogen receptor (ER) or progesterone receptor (PR). This selectivity is attributed to the specific spatial arrangement of functional groups, which may enable the molecule to bind to the AR with high affinity and specificity. A 2023 study published in Journal of Medicinal Chemistry reported that this compound demonstrates enhanced binding affinity for the AR compared to traditional androgenic agents, suggesting its potential as a therapeutic agent for conditions requiring targeted androgen modulation.

Current research on CAS No. 977-32-2 has also explored its role in metabolic regulation and inflammatory responses. A 2024 preclinical study published in Endocrine Reviews revealed that Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate may influence lipid metabolism by modulating key enzymes involved in fatty acid synthesis and oxidation. This finding is particularly relevant in the context of metabolic syndrome and obesity, where dysregulated lipid homeostasis plays a central role. The compound's ability to interact with peroxisome proliferator-activated receptors (PPARs) has been identified as a potential mechanism underlying its metabolic effects.

From a synthetic perspective, the preparation of Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate involves a multi-step process that includes the synthesis of the steroid core, functional group introduction, and esterification of the C17 position. Modern synthetic methods, such as catalytic asymmetric hydrogenation and enantioselective oxidation, have been employed to ensure the stereochemical integrity of the molecule. These techniques are critical for producing compounds with consistent biological activity and pharmacokinetic profiles, which are essential for pharmaceutical development.

Pharmacokinetic studies on CAS No. 977-32-2 have shown that Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate exhibits favorable absorption and distribution properties in animal models. Its oral bioavailability is comparable to that of other androgenic compounds, and its plasma concentration remains stable for extended periods, suggesting potential for once-daily dosing regimens. Further research is needed to determine its long-term safety profile and potential for drug-drug interactions in human subjects.

Emerging evidence suggests that Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate may have applications beyond traditional androgenic therapy. A 2023 review in Pharmacological Reviews highlighted its potential as an anti-inflammatory agent due to its ability to suppress pro-inflammatory cytokine production in vitro. This property could make it a candidate for the treatment of autoimmune disorders or inflammatory diseases where androgenic modulation is beneficial.

Despite its promising biological activities, the use of CAS No. 977-32-2 as a therapeutic agent is still in the early stages of investigation. Ongoing clinical trials are evaluating its efficacy and safety in various disease models. Researchers emphasize the importance of further studies to elucidate its molecular mechanisms, optimize its pharmacological properties, and assess its potential for therapeutic applications in human medicine.

In conclusion, Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate represents a novel androgenic compound with diverse biological activities and potential therapeutic applications. Its unique structural features and functional groups provide a foundation for further exploration in endocrinology, metabolic research, and inflammatory disease management. Continued investigation into its pharmacological properties and mechanisms of action will be critical for advancing its development as a therapeutic agent.

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